3-ethenyl-3-Azetidinol(ACI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-3-Azetidinol is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its unique structural properties and reactivity. The presence of both an ethenyl group and a hydroxyl group on the azetidine ring makes 3-ethenyl-3-azetidinol a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-3-azetidinol typically involves the functionalization of azetidine derivatives. Another approach involves the use of palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine .
Industrial Production Methods: Industrial production of 3-ethenyl-3-azetidinol often employs large-scale palladium-catalyzed reactions due to their efficiency and selectivity. The use of phosphine ligands and zinc complexes is crucial in these processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Tosyl chloride in pyridine for tosylation reactions.
Major Products:
Oxidation: Formation of 3-ethenyl-3-azetidinone.
Reduction: Formation of 3-ethyl-3-azetidinol.
Substitution: Formation of 3-tosyl-3-azetidinol.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-3-azetidinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-ethenyl-3-azetidinol involves its ability to undergo various chemical transformations due to the presence of the ethenyl and hydroxyl groups. These functional groups allow the compound to participate in a range of reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3-Azetidinol: Lacks the ethenyl group, making it less versatile in certain reactions.
3-Hydroxyazetidine: Similar to 3-azetidinol but with different reactivity due to the absence of the ethenyl group.
Uniqueness: 3-Ethenyl-3-azetidinol is unique due to the presence of both the ethenyl and hydroxyl groups, which provide a combination of reactivity and versatility not found in other azetidine derivatives. This makes it particularly valuable in synthetic chemistry and drug discovery .
Eigenschaften
Molekularformel |
C5H9NO |
---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
3-ethenylazetidin-3-ol |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-6-4-5/h2,6-7H,1,3-4H2 |
InChI-Schlüssel |
SBFXOHASBHXRMI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.